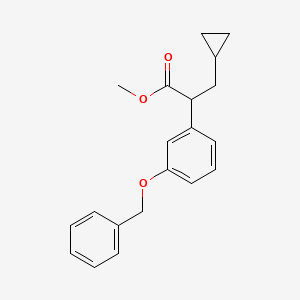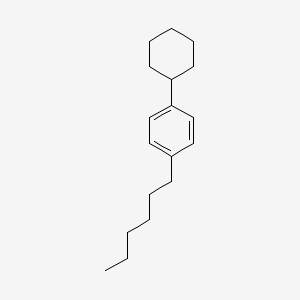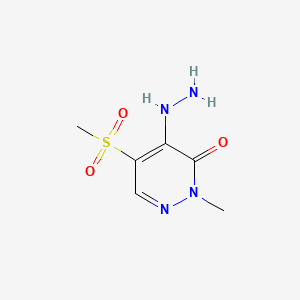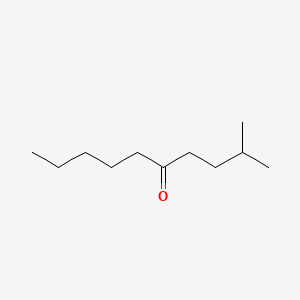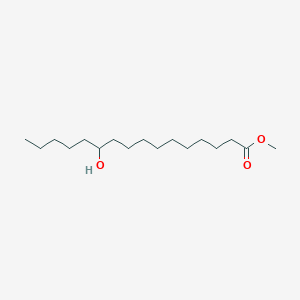
Methyl 11-hydroxyhexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 11-hydroxyhexadecanoate, also known as methyl jalapinolate or jalapinolic acid methyl ester, is an organic compound with the molecular formula C17H34O3. It is a methyl ester derivative of 11-hydroxyhexadecanoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 11-hydroxyhexadecanoate can be synthesized through the esterification of 11-hydroxyhexadecanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 11-hydroxyhexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 11-oxohexadecanoic acid or 11-carboxyhexadecanoic acid.
Reduction: Formation of 11-hydroxyhexadecanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Methyl 11-hydroxyhexadecanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 11-hydroxyhexadecanoate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of adenosine deaminase, an enzyme involved in purine metabolism. By inhibiting this enzyme, the compound can modulate the levels of adenosine and inosine, which play crucial roles in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Methyl 11-hydroxyhexadecanoate can be compared with other similar compounds, such as:
Methyl 12-hydroxyhexadecanoate: Similar in structure but with the hydroxyl group at the 12th position instead of the 11th.
Methyl 11-hydroxyheptadecanoate: Similar structure with an additional carbon in the chain.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
60368-18-5 |
|---|---|
Molekularformel |
C17H34O3 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
methyl 11-hydroxyhexadecanoate |
InChI |
InChI=1S/C17H34O3/c1-3-4-10-13-16(18)14-11-8-6-5-7-9-12-15-17(19)20-2/h16,18H,3-15H2,1-2H3 |
InChI-Schlüssel |
HVZSXWZMSOPRCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCCCCCCCC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


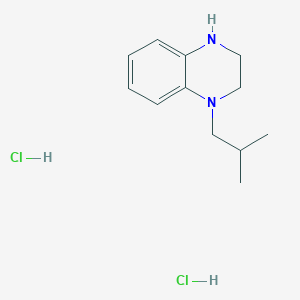

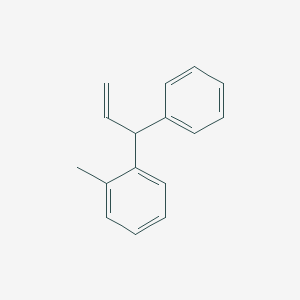
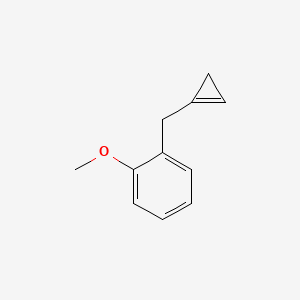
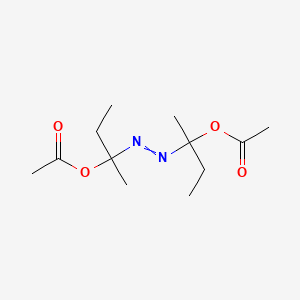
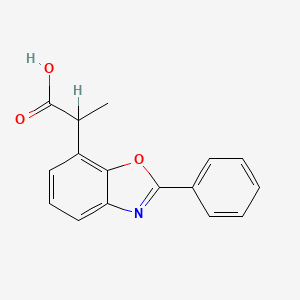
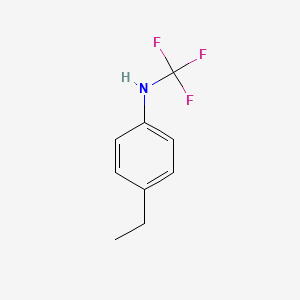
![Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid](/img/structure/B13949878.png)
![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13949883.png)

